molecular formula C15H22ClN3OSi B11826696 Cyclohexanol, 4-[[2-chloro-5-[2-(trimethylsilyl)ethynyl]-4-pyrimidinyl]amino]-, trans-

Cyclohexanol, 4-[[2-chloro-5-[2-(trimethylsilyl)ethynyl]-4-pyrimidinyl]amino]-, trans-

Cat. No.: B11826696
M. Wt: 323.89 g/mol
InChI Key: TWHGEHXYFZAZNC-UHFFFAOYSA-N
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Description

Cyclohexanol, 4-[[2-chloro-5-[2-(trimethylsilyl)ethynyl]-4-pyrimidinyl]amino]-, trans- is a complex organic compound with the molecular formula C15H22ClN3OSi and a molecular weight of 323.89 g/mol . This compound is characterized by the presence of a cyclohexanol moiety linked to a pyrimidine ring substituted with a chloro and a trimethylsilyl ethynyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanol, 4-[[2-chloro-5-[2-(trimethylsilyl)ethynyl]-4-pyrimidinyl]amino]-, trans- typically involves multiple steps, including the formation of the pyrimidine ring, introduction of the chloro and trimethylsilyl ethynyl groups, and subsequent coupling with cyclohexanol. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction employs palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is essential to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Cyclohexanol, 4-[[2-chloro-5-[2-(trimethylsilyl)ethynyl]-4-pyrimidinyl]amino]-, trans- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclohexanol, 4-[[2-chloro-5-[2-(trimethylsilyl)ethynyl]-4-pyrimidinyl]amino]-, trans- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Cyclohexanol, 4-[[2-chloro-5-[2-(trimethylsilyl)ethynyl]-4-pyrimidinyl]amino]-, trans- involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific active sites, modulating the activity of target proteins and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexanol, 4-[[2-chloro-5-[2-(trimethylsilyl)ethynyl]-4-pyrimidinyl]amino]-, cis-
  • Cyclohexanol, 4-[[2-chloro-5-[2-(trimethylsilyl)ethynyl]-4-pyrimidinyl]amino]-, trans-

Uniqueness

Cyclohexanol, 4-[[2-chloro-5-[2-(trimethylsilyl)ethynyl]-4-pyrimidinyl]amino]-, trans- is unique due to its specific stereochemistry and the presence of both chloro and trimethylsilyl ethynyl groups. These structural features confer distinct chemical reactivity and biological activity compared to similar compounds .

Properties

Molecular Formula

C15H22ClN3OSi

Molecular Weight

323.89 g/mol

IUPAC Name

4-[[2-chloro-5-(2-trimethylsilylethynyl)pyrimidin-4-yl]amino]cyclohexan-1-ol

InChI

InChI=1S/C15H22ClN3OSi/c1-21(2,3)9-8-11-10-17-15(16)19-14(11)18-12-4-6-13(20)7-5-12/h10,12-13,20H,4-7H2,1-3H3,(H,17,18,19)

InChI Key

TWHGEHXYFZAZNC-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1=CN=C(N=C1NC2CCC(CC2)O)Cl

Origin of Product

United States

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